molecular formula C20H25NO B1330216 p-Butoxybenzylidene p-propylaniline CAS No. 37599-83-0

p-Butoxybenzylidene p-propylaniline

Cat. No. B1330216
CAS RN: 37599-83-0
M. Wt: 295.4 g/mol
InChI Key: HOVWLRKKOQRZAJ-UHFFFAOYSA-N
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Description

p-Butoxybenzylidene p-propylaniline is a compound that belongs to a class of organic materials known for their liquid crystalline properties. These compounds are characterized by their ability to exhibit phases that have properties between those of conventional liquids and solid crystals. The compound is closely related to several other compounds that have been studied for their thermodynamic properties, molecular structure, and phase transitions .

Synthesis Analysis

The synthesis of p-Butoxybenzylidene p-propylaniline and related compounds typically involves the reaction of an aniline with an aldehyde in the presence of an acid catalyst. This forms a Schiff base linkage, which is a characteristic functional group in these types of liquid crystals. The synthesis process is crucial as it affects the purity and the mesomorphic properties of the compound. The purity of the sample can be calculated from melting-temperature depressions and from premelting heat capacities .

Molecular Structure Analysis

The molecular structure and conformational properties of p-Butoxybenzylidene p-propylaniline have been examined using computational methods such as AM1 calculations. These studies reveal that phase transitions, such as from the nematic to isotropic liquid phase, are accompanied by changes in the molecular conformation . The molecular and crystal structures of related compounds have been determined at room temperature, providing insights into the conformational differences and molecular packing that may influence the behavior of p-Butoxybenzylidene p-propylaniline .

Chemical Reactions Analysis

While specific chemical reactions of p-Butoxybenzylidene p-propylaniline are not detailed in the provided papers, related compounds exhibit interesting phase behavior and transitions that can be induced by temperature changes. These transitions are often accompanied by changes in molecular orientation and conformation, which can be studied using various techniques such as differential scanning calorimetry and positron annihilation .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Butoxybenzylidene p-propylaniline are closely related to its mesomorphic behavior. The compound exhibits various liquid crystalline phases, such as nematic and smectic phases, which are characterized by different degrees of molecular order and orientation. The dielectric constant variation with temperature and the derived parameter, molar susceptibility anisotropy, have been determined for these phases . Additionally, the temperature dependence of density and ultrasonic velocity has been studied, revealing first-order phase transitions between different mesophases and a second-order nature for the nematic-smectic A transition . Molecular reorientations in the liquid crystalline phases have also been investigated using techniques like quasielastic neutron scattering .

Scientific Research Applications

Polymorphism and Phase Transitions

  • Phase Transitions: Research on p-Butoxybenzylidene p-propylaniline (BBPA) includes studies on its phase transitions. For example, Walker (1984) investigated phase transitions using differential scanning calorimetry and positron annihilation, revealing the existence of metastable solid phases in BBPA when fast cooled from the nematic phase (Walker, 1984).
  • Molecular Alignment: Rao, Choudary, and Venkatacharyulu (1986) studied molecular alignment in the nematic phase of BBPA, finding two nematic phases and discussing the relative effectiveness of electric and magnetic fields in this context (Rao, Choudary, & Venkatacharyulu, 1986).

Molecular Structure and Dynamics

  • Conformational Analysis: Volkova et al. (2008) examined the molecular structure and conformational properties of BBPA at different phase transition temperatures, highlighting changes in molecular conformation during these transitions (Volkova, Nebukina, Usanova, & Klyuev, 2008).
  • Molecular Motion: Selwyn, Vold, and Vold (1985) explored the structure and dynamics of BBPA in various phases, revealing local nematic structure in the isotropic phase and distinct relaxation contributions from individual molecules and director fluctuations (Selwyn, Vold, & Vold, 1985).

Optical and Dielectric Studies

  • X-ray Diffraction and Optical Studies: Mandal et al. (1987) conducted X-ray diffraction studies and refractive index measurements on BBPA, analyzing orientational order parameters and comparing experimental values with theoretical predictions (Mandal, Mitra, Paul, & Paul, 1987).
  • Dielectric Studies: Rao and Murty (1985) presented the variation of dielectric constant with temperature in BBPA across different phases, identifying a new transition in the nematic phase (Rao & Murty, 1985).

Material Characterization and Properties

  • Liquid Crystalline Phase Transition Studies: Rao et al. (1989) focused on the synthesis, characterization, and temperature dependence of properties like density and ultrasonic velocity in BBPA, discussing first and second order phase transitions observed (Rao, Potukuchi, Raoa, & Pisipati, 1989).
  • Shear Mechanical Properties: Tarczon and Miyano (1981) measured the shear mechanical properties of BBPA in smectic-A and smectic-B phases, noting solidlike response and strong frequency dependence of these properties (Tarczon & Miyano, 1981).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for p-Butoxybenzylidene p-propylaniline . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

1-(4-butoxyphenyl)-N-(4-propylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-5-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(6-4-2)8-12-19/h7-14,16H,3-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVWLRKKOQRZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068040
Record name Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Butoxybenzylidene p-propylaniline

CAS RN

37599-83-0
Record name N-[(4-Butoxyphenyl)methylene]-4-propylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37599-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-((4-butoxyphenyl)methylene)-4-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037599830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WW Walker - Molecular Crystals and Liquid Crystals, 1984 - Taylor & Francis
Experimental data are reported on phase transitions of N-(p-butoxybenzylidene)-p-propylaniline (40.3) using the techniques of differential scanning calorimetry and positron annihilation…
Number of citations: 2 www.tandfonline.com
KM Hinnant, JL Willey… - Naval Research …, 2022 - apps.dtic.mil
In an effort to better understand the potential toxicity of new fluorine-free firefighting foams, a series of commercial laboratory analysis was performed to quantify potentially harmful …
Number of citations: 1 apps.dtic.mil

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